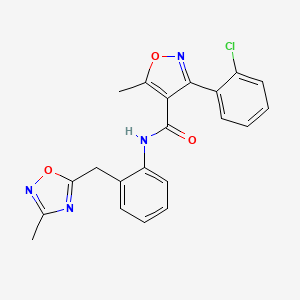![molecular formula C20H20ClN3O3S B2454852 8-((5-Chloro-2-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215419-68-3](/img/structure/B2454852.png)
8-((5-Chloro-2-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-((5-Chloro-2-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a triaza (three nitrogen atoms) ring and a sulfonyl functional group attached to a chloro-methylphenyl group.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The spirocyclic and triaza rings would contribute to the three-dimensionality of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role.Aplicaciones Científicas De Investigación
High-affinity Ligand for Human ORL1 Receptor
One of the notable applications of related compounds is their role as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, leading to the synthesis of optimized ligands that exhibit high affinity for the human ORL1 receptor. These compounds show moderate to good selectivity versus opioid receptors and behave as full agonists in biochemical assays, highlighting their potential in receptor-targeted therapies (Röver et al., 2000).
Antimicrobial Activities
Another significant application is in the field of antimicrobial research. New series of related compounds have been synthesized and evaluated for their antimicrobial activities, showing significant activity on several strains of microbes. This research underlines the compound's relevance in the development of new antimicrobial agents (Dalloul et al., 2017).
Pharmacological Studies
Further, the compound has been studied for its pharmacological properties. The synthesis of novel sulphur-containing derivatives, for instance, has provided insights into their pharmacological activity, with certain derivatives showing good antibacterial and antifungal activities. These findings contribute to the understanding of the compound's potential in pharmacological applications (Rao et al., 2014).
Surface Activity and Antimicrobial Properties
Moreover, the compound has been explored for its surface activity and antimicrobial properties, offering potential applications in the development of surface-active agents with antimicrobial features (El-Sayed, 2006).
Anticancer and Antidiabetic Applications
Research has also been conducted on the development of novel series of anticancer and antidiabetic agents, incorporating related compounds. This research highlights the compound's potential in the treatment of cancer and diabetes, demonstrating significant anticancer activities against various cell lines and offering promising therapeutic indices for antidiabetic applications (Flefel et al., 2019).
Mecanismo De Acción
Safety and Hazards
Without specific data, it’s difficult to provide accurate safety and hazard information. As with all chemicals, appropriate safety measures should be taken when handling this compound.
Direcciones Futuras
Propiedades
IUPAC Name |
8-(5-chloro-2-methylphenyl)sulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-7-8-16(21)13-17(14)28(26,27)24-11-9-20(10-12-24)22-18(19(25)23-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPWTWQWFQADJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((5-Chloro-2-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

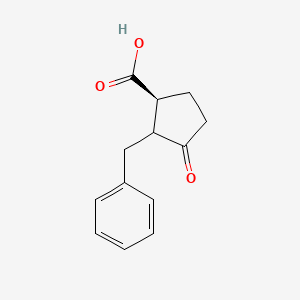

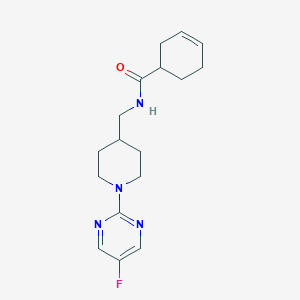
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide](/img/structure/B2454776.png)
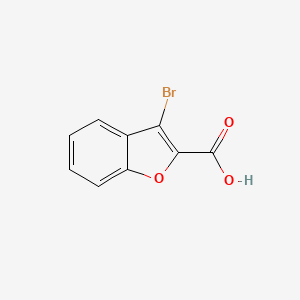

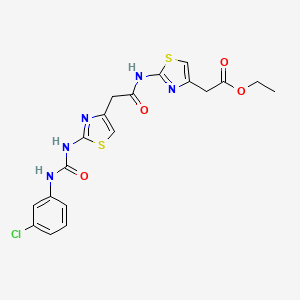

![6-methyl-N-[4-(methylsulfanyl)phenyl]-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2454784.png)
![2-Cyclopentylsulfanyl-1-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2454785.png)
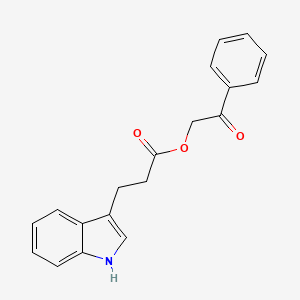

![Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2454789.png)
